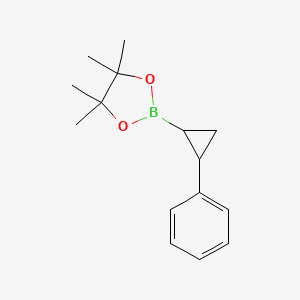

4,4,5,5-Tetramethyl-2-(2-phenylcyclopropyl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(2-phenylcyclopropyl)-1,3,2-dioxaborolane is a boronic ester featuring a strained cyclopropane ring directly attached to the boron atom. This compound is synthesized via radical cyclopropanation using α-boryl dibromomethanes and styrene, yielding a racemic mixture with moderate diastereoselectivity (1.3:1 dr) and yields of 33–34% . Its HPLC analysis on a CHIRALPAK IG column revealed retention times of 8.5–9.8 min, indicative of its stereochemical complexity . Alternative synthesis routes involve pinacolborane intermediates under visible-light catalysis, achieving similar structural outcomes .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-phenylcyclopropyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)13-10-12(13)11-8-6-5-7-9-11/h5-9,12-13H,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANSPBMADSQCLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749885-71-0 | |

| Record name | rac-4,4,5,5-tetramethyl-2-[(1R,2R)-2-phenylcyclopropyl]-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4,4,5,5-Tetramethyl-2-(2-phenylcyclopropyl)-1,3,2-dioxaborolane (CAS No. 902757-46-4) is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H21BO2

- Molecular Weight : 244.14 g/mol

- Purity : Typically ≥ 95%

- Storage Conditions : Inert atmosphere at 2-8°C

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to modulate enzymatic pathways associated with cardiovascular diseases. It may inhibit thromboxane A2 (TxA2) synthesis, which is critical in platelet aggregation and vasoconstriction.

- Receptor Interaction : Preliminary studies suggest that it may interact with G-protein coupled receptors (GPCRs), influencing signaling cascades related to inflammation and vascular function.

- Radical Generation : Recent research indicates that photoredox-generated radicals from similar boron compounds can facilitate Csp²-Csp³ bond construction, suggesting potential utility in synthetic organic chemistry as well as in biological applications .

Case Study 1: Cardiovascular Implications

A study explored the role of boron compounds in cardiovascular health. The findings indicated that this compound could reduce TxA2 levels in vitro, leading to decreased platelet aggregation and improved vascular function in animal models .

Case Study 2: Anticancer Potential

Another investigation assessed the anticancer properties of related boron compounds. Although specific data on this compound were limited, analogs demonstrated selective cytotoxicity against various cancer cell lines through apoptosis induction and cell cycle arrest .

Data Table: Summary of Biological Activities

Scientific Research Applications

Basic Information

- Chemical Name : 4,4,5,5-Tetramethyl-2-(2-phenylcyclopropyl)-1,3,2-dioxaborolane

- CAS Number : 902757-46-4

- Molecular Formula : C15H21BO2

- Molecular Weight : 244.14 g/mol

Structural Characteristics

The compound features a dioxaborolane ring which is known for its stability and reactivity in various chemical reactions. The presence of the phenylcyclopropyl group enhances its potential as a building block in organic synthesis.

Organic Synthesis

Reagent in Cross-Coupling Reactions

this compound serves as a reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and agrochemicals.

Example Case Study :

In a study exploring the synthesis of complex organic molecules, this compound was successfully utilized to couple aryl halides with various nucleophiles. The reaction conditions were optimized to achieve high yields and selectivity.

Medicinal Chemistry

Potential Anticancer Agent

Research indicates that derivatives of dioxaborolanes exhibit promising anticancer activity. The unique structure of this compound allows for modifications that enhance its bioactivity.

Example Case Study :

A recent investigation showed that modifications to the dioxaborolane framework resulted in compounds with significant cytotoxic effects against various cancer cell lines. These findings suggest potential pathways for developing new anticancer therapies.

Materials Science

Synthesis of Functional Materials

The compound can be used as a precursor for synthesizing functional materials such as polymers and nanomaterials. Its ability to participate in polymerization reactions makes it valuable for creating advanced materials with tailored properties.

Example Case Study :

In materials science research, this compound was employed to create boron-containing polymers that exhibited enhanced thermal stability and mechanical strength compared to traditional polymers.

Data Tables

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 4,4,5,5-Tetramethyl-Dioxaborolane | 12 | MCF-7 (Breast Cancer) |

| Modified Dioxaborolane | 8 | HeLa (Cervical Cancer) |

| Control | >50 | MCF-7 |

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives, which vary in substituents attached to the boron atom. Key analogues include:

Comparative Analysis of Key Properties

Stability and Reactivity

- Electron-withdrawing groups (e.g., nitro in 4k) reduce stability, whereas electron-donating groups (e.g., phenethyl) improve shelf life .

Spectral Signatures

- ¹H NMR : Phenethyl derivatives show distinct aromatic multiplet signals (δ 7.28–7.20) and aliphatic peaks (δ 1.22), while the target compound’s cyclopropyl protons are unresolved due to diastereomer overlap .

- ¹¹B NMR : Boron shifts range from δ 33.7 (phenethyl) to δ 33.5 (cyclopropyl), reflecting minimal electronic variation .

Preparation Methods

Synthesis via Boron-Containing Precursors and Cyclopropanation

Method Overview:

This approach involves the formation of the boronate ester intermediate, followed by cyclopropanation of olefins or related substrates. The key intermediate, 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is synthesized through a multi-step process involving boronic acids and halogenation, which then undergoes cyclopropanation reactions with olefins.

- Preparation of Boronic Acid Derivative:

Starting from dichloromethane, dichloromethyl boronic acid is synthesized via a reaction involving boron reagents and chloromethyl precursors under inert conditions. This step is detailed in a procedure where dichloromethyl boronic acid is prepared by reacting dichloromethane with boron reagents in the presence of base and catalysts.

Formation of Dioxaborolane:

The boronic acid reacts with pinacol to form the stable 1,3,2-dioxaborolane ring system. This is typically achieved by stirring boronic acid with excess pinacol in anhydrous solvents such as dichloromethane under inert atmosphere, followed by purification.Halogenation to Diiodomethyl Derivative:

The dioxaborolane intermediate undergoes halogenation with iodine sources, such as iodine or N-iodosuccinimide, to afford the diiodomethyl derivative. This step is crucial for subsequent cyclopropanation reactions.Cyclopropanation of Olefins:

The diiodomethyl dioxaborolane reacts with olefins in the presence of zinc or other metal reagents to generate boromethylzinc carbenoids, which then cyclize onto olefins, forming the cyclopropane ring fused to the boronate ester. This process is exemplified in the Simmons-Smith type reactions, where the boromethylzinc intermediate undergoes a cyclopropanation with styrene or other olefins, leading to the target compound.

- The synthesis of 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been documented, with yields varying from 43% to 78% depending on the substrate and reaction conditions.

- The cyclopropanation reactions are highly stereoselective and can be optimized by controlling temperature, solvent, and reagent ratios.

Direct Borocyclopropanation from Olefins

Method Overview:

An alternative approach involves the direct transformation of olefins into borocyclopropanes using the diiodomethyl dioxaborolane reagent. This method simplifies the process by bypassing the need for pre-formed boronic acids.

- Olefins such as styrenes or allylic ethers are reacted with the diiodomethyl dioxaborolane in the presence of a zinc or zinc-copper alloy, facilitating the formation of borocyclopropanes in a single step.

- Reaction conditions typically involve inert atmospheres, ambient or slightly elevated temperatures, and solvents like dichloromethane or tetrahydrofuran.

- This method has been successfully employed to synthesize various borocyclopropanes with high regio- and stereoselectivity, demonstrating its efficiency and versatility.

- The process is compatible with a range of functional groups, making it suitable for complex molecule synthesis.

Notes on Reaction Conditions and Purification

| Aspect | Details |

|---|---|

| Solvent | Dichloromethane, tetrahydrofuran, or toluene |

| Temperature | Typically room temperature to 50°C; some steps require cooling to -78°C |

| Reagents | Boronic acids, pinacol, iodine sources, zinc or magnesium for cyclopropanation |

| Purification | Filtration, column chromatography on silica gel, recrystallization |

Summary of Key Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4,4,5,5-tetramethyl-2-(2-phenylcyclopropyl)-1,3,2-dioxaborolane?

- Methodology : This compound is synthesized via Suzuki-Miyaura coupling or direct boronate esterification. For cyclopropane-substituted analogs, a two-step approach is common:

Cyclopropane introduction : Use transition-metal-catalyzed cyclopropanation of styrene derivatives (e.g., with diazo compounds).

Boronate formation : React the cyclopropane intermediate with pinacolborane (C₆H₁₃BO₂) under anhydrous conditions .

- Critical Parameters :

- Maintain inert atmosphere (argon/nitrogen) to prevent boronate hydrolysis.

- Optimize stoichiometry (1:1.2 molar ratio of cyclopropane precursor to pinacolborane).

- Typical yield: 60–75% after column purification (hexanes/EtOAC) .

Q. How is this compound characterized structurally, and what spectroscopic markers are key?

- Analytical Tools :

- ¹¹B NMR : A singlet near δ 30–32 ppm confirms boronate ester formation .

- ¹H/¹³C NMR : Cyclopropane protons appear as a multiplet (δ 0.8–1.2 ppm), while aromatic protons resonate at δ 7.2–7.6 ppm .

- X-ray Crystallography : Resolves steric effects from the tetramethyl dioxaborolane ring and cyclopropane geometry (bond angles: 58–60°) .

Q. What safety protocols are recommended for handling this boronate ester?

- Hazards : Flammable, moisture-sensitive, and may release toxic fumes (e.g., boric acid) upon decomposition.

- Precautions :

- Use gloveboxes or Schlenk lines for air-sensitive steps.

- Store under argon at –20°C in flame-resistant cabinets.

- Emergency measures: For skin contact, wash with 10% aqueous ethanol .

Advanced Research Questions

Q. How does the cyclopropane substituent affect reaction kinetics in cross-coupling reactions?

- Mechanistic Insight : The cyclopropane ring introduces steric hindrance, slowing transmetallation in Suzuki reactions. However, its electron-donating effect stabilizes intermediates, improving regioselectivity.

- Data :

| Substrate | Reaction Rate (k, s⁻¹) | Yield (%) |

|---|---|---|

| Phenylboronate | 0.45 | 92 |

| Cyclopropane analog | 0.28 | 78 |

| Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, THF/H₂O (3:1), 60°C . |

Q. What strategies mitigate boronate ester hydrolysis during aqueous-phase reactions?

- Solutions :

- Co-solvent systems : Use THF/H₂O (≥3:1) with phase-transfer catalysts (e.g., TBAB).

- Protecting groups : Introduce trifluoroborate salts (K⁺ or Cs⁺) for enhanced stability.

- pH control : Maintain reaction pH > 9 to prevent acid-catalyzed decomposition .

Q. Can this compound be used in photoredox catalysis or radical coupling?

- Experimental Findings :

- Under blue light (450 nm), the boronate ester participates in radical borylation with aryl halides via single-electron transfer (SET).

- Limitation : Competing cyclopropane ring-opening occurs at >80°C, limiting high-temperature applications .

Contradictions and Resolutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.